Product packaging for Reactive yellow 168(Cat. No.:CAS No. 140876-14-8)

Reactive yellow 168

Cat. No.: B1178808
CAS No.: 140876-14-8
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Description

Reactive Yellow 168 (CAS 140876-14-8) is a chemical compound supplied for research and development purposes. Suppliers specializing in fine chemicals, including dyestuff intermediates, offer this product to the industrial and scientific communities . It is critical to note that this material is intended for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can procure this compound from certified suppliers for use in various experimental applications. Please consult the supplier for detailed specifications and handling instructions prior to purchase and use.

Properties

CAS No.

140876-14-8

Molecular Formula

C14H18N2

Synonyms

Reactive yellow 168

Origin of Product

United States

Synthetic Chemistry and Structural Insights of Reactive Yellow 168

Advanced Synthetic Methodologies for Reactive Dyes

The synthesis of reactive dyes, including Reactive Yellow 168, typically involves established organic chemistry reactions aimed at constructing the chromophore and incorporating reactive functionalities. Azo dyes, a common class to which many yellow dyes belong, are synthesized through diazotization and coupling reactions. researchgate.netctdbase.orgresearchgate.net Reactive dyes are distinguished by the presence of reactive groups that enable them to form covalent bonds with the functional groups of the substrate, most commonly the hydroxyl groups in cellulosic fibers or amino groups in polyamide and wool fibers. mdpi.combhagwaticolours.comdynexindustries.comresearchgate.net

Diazotization and Coupling Reactions in Azo Dye Synthesis

The fundamental process for synthesizing azo dyes involves two key steps: diazotization and coupling. Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a strong acid (like hydrochloric acid) and sodium nitrite. rsc.orgrsc.org The resulting diazonium salt is an electrophilic species.

The second step, coupling, involves the reaction of the diazonium salt with a coupling component. epa.gov Coupling components are typically aromatic compounds with electron-donating groups, such as phenols, naphthols, or aromatic amines, which are activated towards electrophilic attack by the diazonium salt. rsc.orgepa.gov This reaction forms the characteristic azo linkage (-N=N-) that constitutes the chromophore responsible for the dye's color. ctdbase.orgresearchgate.net The specific choice of diazo and coupling components dictates the final color of the azo dye. For this compound, the synthesis has been reported to involve the diazotization of 4-acetamido-2-aminobenzenesulfonic acid and subsequent azo-coupling with 3-carbonoyl derivatives. researchgate.net

Incorporation of Reactive Groups (e.g., s-triazine derivatives, acyl fluoride)

A crucial step in the synthesis of reactive dyes is the introduction of reactive groups into the dye molecule. These groups are responsible for forming covalent bonds with the fiber. Common reactive groups include derivatives of s-triazine (like monochlorotriazine or dichlorotriazine) and vinyl sulfone. mdpi.combhagwaticolours.comdynexindustries.comresearchgate.netresearchgate.netmdpi.com Acyl fluoride (B91410) groups have also been explored as reactive functionalities in novel reactive dyes. mdpi.com

The incorporation of s-triazine derivatives often involves the reaction of a dye containing an amino group with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or its derivatives. researchgate.netmdpi.com This reaction typically proceeds via nucleophilic substitution of the chlorine atoms on the triazine ring by the amino group of the dye. mdpi.commdpi.com The remaining chlorine atoms on the triazine ring can serve as reactive sites for bonding with the fiber. mdpi.commdpi.com this compound is described as a bifunctional dye containing both fluoro-triazine and vinyl sulfone reactive groups. researchgate.net The presence of such electronegative groups in reactive dyes makes them particularly suitable for dyeing cellulose (B213188). mdpi.com

Acyl fluoride groups (-COF) have been investigated for their potential in enhancing the fixation rate and allowing for milder dyeing conditions, such as salt-free dyeing. mdpi.com The strong electron-withdrawing nature of the fluorine atom makes the carbon atom of the acyl fluoride group highly electrophilic and thus reactive towards nucleophilic attack by fiber functional groups. mdpi.com

Novel Synthetic Routes and Precursors

Research continues into developing novel synthetic routes and precursors for reactive dyes to improve their properties, such as fixation efficiency, environmental profile, and color characteristics. While the core diazotization and coupling chemistry remains fundamental for azo reactive dyes, variations in coupling components, diazo components, and the methods for incorporating reactive groups are explored. researchgate.netrsc.orgmdpi.com

Novel approaches can involve the use of different heterocyclic scaffolds in azo dye synthesis to achieve enhanced coloring properties, tinctorial strength, and thermal stability. rsc.orgrsc.org The design of precursors with specific functionalities that facilitate the introduction of reactive groups or improve the dye's interaction with the fiber is also an area of development. mdpi.comucl.ac.uk For example, studies have explored introducing isocyanate groups as reactive functionalities in disperse dyes for supercritical CO2 dyeing. whiterose.ac.uk The synthesis of novel reactive dyes containing acyl fluoride groups by coupling 4-aminobenzoyl fluoride with specific naphthol derivatives has also been reported. mdpi.com

Chemical Structure-Reactivity Relationships of this compound

The performance of this compound, particularly its ability to covalently bond with textile fibers, is directly related to its chemical structure. The presence and position of specific functional groups within the dye molecule significantly influence its reactivity and dyeing characteristics. researchgate.netmdpi.com

Influence of Functional Groups on Dye Reactivity

This compound contains several key functional groups that contribute to its properties. As an azo dye, it contains one or more azo (-N=N-) linkages, which form the chromophore. ctdbase.orgresearchgate.net Sulfonate groups (-SO3-) are typically present in reactive dyes to impart water solubility, which is essential for their application in aqueous dyeing processes. researchgate.net

Crucially, this compound possesses reactive groups, identified as fluoro-triazine and vinyl sulfone moieties. researchgate.net These groups are electrophilic centers that can react with nucleophilic sites on the fiber. The reactivity of these groups is influenced by the electron-withdrawing nature of adjacent atoms or substituents. For instance, in triazine-based reactive groups, the presence of electronegative atoms like chlorine or fluorine on the triazine ring enhances the electrophilicity of the carbon atoms, making them susceptible to nucleophilic attack. mdpi.commdpi.com Fluorine-substituted triazines are reported to have higher fixation rates and allow for milder dyeing conditions compared to chlorine-substituted ones. mdpi.com

Covalent Bonding Mechanisms with Substrates

Reactive dyes form strong, permanent colorations by creating covalent bonds with the functional groups present in textile fibers. lookchem.combhagwaticolours.comdynexindustries.comresearchgate.netmdpi.com For cellulosic fibers like cotton, the primary reaction occurs between the reactive groups of the dye and the hydroxyl (-OH) groups of the cellulose polymer. mdpi.combhagwaticolours.comdynexindustries.commdpi.com In the presence of alkali, the hydroxyl groups of cellulose become deprotonated, forming highly nucleophilic alkoxide ions that can attack the electrophilic centers of the reactive dye. mdpi.combhagwaticolours.commdpi.com

The specific mechanism of covalent bond formation depends on the type of reactive group. Triazine-based reactive dyes typically undergo nucleophilic substitution reactions. mdpi.commdpi.com For example, a nucleophilic hydroxyl group from cellulose attacks a carbon atom on the triazine ring, displacing a leaving group (such as chloride or fluoride) and forming a stable covalent ether linkage (-C-O-Fiber). mdpi.com

Vinyl sulfone reactive dyes react via a nucleophilic addition mechanism. mdpi.commdpi.com In alkaline conditions, the vinyl sulfone group can be converted to a highly reactive vinyl sulfate (B86663) ester form. Nucleophilic attack by a cellulose hydroxyl group across the carbon-carbon double bond results in the formation of a stable ether linkage. mdpi.commdpi.com

Since this compound contains both fluoro-triazine and vinyl sulfone reactive groups, it can potentially react with the fiber through both nucleophilic substitution and nucleophilic addition mechanisms, leading to the formation of stable covalent bonds and excellent wash fastness properties. researchgate.netmdpi.comresearchgate.net The formation of these covalent bonds ensures that the dye molecule is chemically anchored to the fiber, making the coloration highly resistant to removal by washing. lookchem.commdpi.comresearchgate.netmdpi.com

Characterization Techniques in Reactive Dye Synthesis Research

Characterization techniques play a vital role in reactive dye synthesis research, enabling the confirmation of synthesized structures, assessment of purity, and investigation of dye behavior under different conditions.

Spectroscopic Methods for Structural Elucidation (e.g., UV-Vis, NMR, FTIR)

Spectroscopic methods provide valuable insights into the structural features and electronic properties of reactive dyes.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is commonly employed to analyze reactive dyes. This technique measures the absorption of light by the dye molecules in the UV and visible regions of the spectrum. The lambda max (λmax), representing the wavelength of maximum absorbance, is a characteristic property of a dye and is often used for its identification and quantitative analysis. In the analysis of reactive dyes by High Performance Liquid Chromatography (HPLC), the λmax obtained from UV-Vis spectroscopy is used to select the appropriate detection wavelength. ncsu.eduscispace.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. While the provided search results mention NMR in the context of characterizing membranes used for dye separation or other materials researchgate.netresearchgate.netresearchgate.net, specific detailed NMR data for the structural elucidation of this compound itself is not present in the immediate search results. However, NMR is a standard technique in organic chemistry for confirming molecular structures.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Similar to NMR, FTIR is mentioned in the context of characterizing materials like membranes researchgate.netresearchgate.net, but specific application details for the structural elucidation of this compound were not found in the provided search snippets. FTIR is a common technique for verifying the presence of characteristic bonds and functional groups in synthesized compounds.

Environmental Chemistry and Remediation Technologies for Reactive Yellow 168

Adsorption-Based Removal of Reactive Yellow 168 from Aqueous Solutions

Adsorption is a widely utilized physicochemical process for the removal of dyes from wastewater due to its high efficiency, operational simplicity, and cost-effectiveness. semanticscholar.orgmdpi.com The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

A diverse range of materials has been developed and characterized for the adsorption of reactive yellow dyes. These materials are selected for their high surface area, porous structure, and surface chemistry, which facilitate the uptake of dye molecules.

Activated Carbon (AC): AC is a highly effective and commonly used adsorbent for dye removal due to its large surface area and well-developed porosity. mdpi.comresearchgate.net Granular activated carbon (GAC) has been successfully used in both batch and continuous fixed-bed systems to remove Remazol Yellow FG. uobaghdad.edu.iqresearchgate.net Studies have shown that AC derived from sources like coconut shells can effectively adsorb dyes like Reactive Yellow 145. mdpi.comresearchgate.net The efficiency of AC is attributed to its ability to adsorb large color molecules onto its extensive surface. carbontech.net.tr

Biowaste-Derived Sorbents: These low-cost and renewable materials are gaining significant attention. Various agricultural and food wastes have been converted into effective adsorbents.

Plant-Based Sorbents: Modified wheat straw has been used to adsorb reactive yellow dye, with surface modification by surfactants like cetyltrimethylammonium bromide (CTAB) enhancing its performance. sciencepublishinggroup.comresearchgate.net Teff straw has also been used to prepare activated carbon that shows a high removal efficiency of 98.53% for Reactive Yellow 145. mdpi.com Other examples include acerola core, rice husk, and sawdust charcoal. researchgate.netufsm.br

Animal-Based Sorbents: Chitin and chitosan, derived from the exoskeletons of crustaceans like shrimp and crabs, are promising biopolymers for dye removal. nih.gov Chicken feathers, rich in keratin, have been explored as a cost-effective sorbent for reactive yellow dye. researchgate.net Hydroxyapatite (B223615) synthesized from poultry eggshells has also proven effective for the removal of Reactive Yellow 4. acs.orgresearchgate.net

Nanocarbons: Nanomaterials offer exceptionally high surface-area-to-volume ratios, making them potent adsorbents. Multi-walled carbon nanotubes (MWCNTs) have been used for the adsorption of Reactive Yellow 81, showing a maximum adsorption capacity of 33.86 mg/g. mdpi.comresearchgate.net A hybrid material combining carbon nanotubes with carbon xerogel (CNTs/CX) demonstrated a superior adsorption capacity of 167 mg/g for Reactive Yellow 160 compared to carbon xerogel alone (125 mg/g). d-nb.info

Table 1: Comparison of Various Adsorbents for Reactive Yellow Dyes

Adsorbent MaterialSpecific Reactive Yellow DyeMaximum Adsorption Capacity (mg/g)Reference
Carbon Nanotubes/Carbon Xerogel (CNTs/CX)Reactive Yellow 160167 d-nb.info
Multi-Walled Carbon Nanotubes (MWCNTs)Reactive Yellow 8133.86 mdpi.com
Teff Straw Activated Carbon (TSAC)Reactive Yellow 145Not specified, 98.53% removal mdpi.com
Poultry Eggshell Hydroxyapatite (PESHA)Reactive Yellow 4Not specified acs.orgresearchgate.net
CTABr Modified Zeolite NaYReactive Yellow BF-3R5.35 rsdjournal.orgrsdjournal.org

Adsorption isotherms are mathematical models that describe the equilibrium distribution of adsorbate molecules between the liquid and solid phases. They provide insight into the adsorption mechanism and the maximum adsorption capacity.

Langmuir Isotherm: This model assumes that adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical active sites. ekb.egcore.ac.ukyoutube.com The adsorption of Reactive Yellow 160 onto nano-alumina and Reactive Yellow 2 onto propionic acid-modified bagasse were both found to fit the Langmuir model well, indicating uniform monolayer adsorption. ekb.egresearchgate.net

Freundlich Isotherm: This empirical model is more general and applies to adsorption on heterogeneous surfaces, suggesting multilayer adsorption. ekb.egcore.ac.uk The adsorption of Reactive Yellow 160 onto a carbon nanotubes/carbon xerogel (CNTs/CX) hybrid was better described by the Freundlich model, which was attributed to the heterogeneous surface character of the composite material. d-nb.info In some cases, such as the adsorption of a reactive yellow dye onto modified wheat straw, the data fits both Langmuir and Freundlich models, suggesting a complex chemical adsorption process. sciencepublishinggroup.comresearchgate.net

Other Isotherms: The Dubinin–Radushkevich (D–R) isotherm can also be used to differentiate between physical and chemical adsorption mechanisms based on the calculated mean free energy of adsorption. ekb.eg The Langmuir-Freundlich model, a three-parameter model, sometimes provides a better fit by combining elements of both the Langmuir and Freundlich models. researchgate.net

Table 2: Isotherm Model Parameters for Reactive Yellow Dye Adsorption

AdsorbentDyeIsotherm ModelKey ParametersCorrelation Coefficient (R²)Reference
CNTs/CX HybridReactive Yellow 160Freundlich-- d-nb.info
Nano AluminaReactive Yellow 160Langmuir-0.9995 ekb.eg
Modified Wheat StrawReactive YellowLangmuir & Freundlich-- sciencepublishinggroup.com
Propionic Acid Modified BagasseReactive Yellow 2Freundlich-0.9916 researchgate.net

Adsorption Kinetics: Kinetic studies describe the rate of dye uptake and the mechanism of adsorption. The pseudo-first-order and pseudo-second-order models are commonly used to analyze experimental data. The pseudo-second-order model has been found to best describe the adsorption kinetics for various reactive yellow dyes on different adsorbents, including granular activated carbon, modified wheat straw, and CNTs/CX hybrids. researchgate.netsciencepublishinggroup.comd-nb.info This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netresearchgate.net The intra-particle diffusion model is also used to determine if diffusion within the adsorbent pores is the rate-controlling step. sciencepublishinggroup.com

Thermodynamic Investigations: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the spontaneity and nature of the adsorption process.

A negative ΔG° value indicates that the adsorption process is spontaneous and thermodynamically favorable. researchgate.netnih.gov

The sign of ΔH° indicates whether the process is exothermic (negative value) or endothermic (positive value). For example, the adsorption of Reactive Yellow 160 onto a CNTs/CX hybrid was found to be exothermic, with removal efficiency decreasing as temperature increased. d-nb.info

ΔS° reflects the change in randomness at the solid-liquid interface during adsorption. nih.gov

Table 3: Thermodynamic Parameters for Reactive Yellow Dye Adsorption

AdsorbentDyeΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of ProcessReference
Chicken Feathers (HCl activated)Reactive Yellow-21.29--Spontaneous researchgate.net
CNTs/CX HybridReactive Yellow 160-Negative-Spontaneous, Exothermic d-nb.info
Activated De-oiled MustardNaphthol Yellow S-28.46 (at 303 K)--Spontaneous nih.gov

Adsorption processes can be carried out in two primary operational modes: batch systems and continuous fixed-bed systems.

Batch Adsorption: Batch experiments are typically conducted in a closed system to evaluate the performance of an adsorbent by studying the effects of various parameters like pH, contact time, adsorbent dosage, and initial dye concentration. researchgate.netd-nb.info They are essential for determining equilibrium data for isotherm modeling and rate data for kinetic studies. researchgate.netresearchgate.net

Fixed-Bed Adsorption: Fixed-bed columns represent a continuous operation mode where the dye-containing solution flows through a column packed with the adsorbent. semanticscholar.org This mode is more practical for industrial applications. The performance of a fixed-bed column is evaluated by its breakthrough curve, which shows the concentration of the dye in the effluent over time. Studies on the removal of Remazol Yellow FG dye using granular activated carbon in a fixed-bed column showed that the breakthrough time (the time at which the dye starts to appear in the effluent) increased with increasing bed depth and decreasing flow rate and initial dye concentration. semanticscholar.orguobaghdad.edu.iqresearchgate.net Mathematical models like the Thomas and Yoon-Nelson models are often used to analyze the column data and predict its performance under different conditions. uobaghdad.edu.iq

Biological Degradation and Bioremediation Approaches for this compound

Bioremediation utilizes microorganisms to degrade or transform hazardous pollutants into less toxic substances. Fungi, particularly white-rot fungi, have shown significant potential for the decolorization and degradation of recalcitrant reactive dyes. rroij.comnih.gov

White-rot fungi are highly effective in degrading a wide range of structurally diverse dyes due to their powerful and non-specific extracellular ligninolytic enzyme systems. rroij.comekb.eg These enzymes, which include laccase (Lac), manganese peroxidase (MnP), and lignin peroxidase (LiP), are naturally designed to break down the complex polymer lignin, and their non-specific action allows them to degrade xenobiotic compounds like synthetic dyes. ekb.egresearchgate.net

Fungal Species and Efficiency: Various species of white-rot fungi have been investigated for their ability to decolorize reactive dyes.

Datronia sp. KAPI0039 demonstrated the ability to decolorize reactive dyes, with laccase identified as the major enzyme responsible for the breakdown. researchgate.nettci-thaijo.orgtci-thaijo.org

Pleurotus ostreatus achieved 81.01% decolorization of Livafix Red CA after 10 days of incubation at 30°C and pH 4.5. idosi.org

A study evaluating several fungi, including Fusarium oxysporum, Penicillium lanosum, and Ganoderma resinaceum, tested their ability to decolorize dyes including Reactive Yellow 160. researchgate.net

Other fungi like Dichomitus squalens, Physisporinus rivulosus, and Phanerochaete velutina have shown the potential to decolorize Remazol Brilliant Yellow GL. thescipub.com

The process of fungal decolorization often involves initial biosorption of the dye onto the fungal biomass, followed by enzymatic degradation. rroij.comnih.gov The efficiency of the process is influenced by factors such as pH, temperature, dye concentration, and the availability of carbon and nitrogen sources. nih.govidosi.org

Table 4: Fungal Decolorization of Various Reactive Dyes

Fungal SpeciesDyeDecolorization Efficiency (%)Key ConditionsPrimary EnzymeReference
Datronia sp. KAPI0039Remazol Brilliant Blue R (RBBR)86% (at 1000 mg/L)pH 5Laccase (Lac) tci-thaijo.orgtci-thaijo.org
Pleurotus ostreatusLivafix Red CA81.01%pH 4.5, 30°C, 10 daysNot specified idosi.org
Pleurotus eryngiiTextile Dye Effluent~96%Immobilized conditionsExtracellular enzymes ekb.eg
Penicillium lanosumReactive Blue 21HighpH 4.5, 30°C, 5 daysNot specified researchgate.net

Fungal Decolorization and Biodegradation (e.g., White Rot Fungi)

Extracellular Enzymatic Systems (Laccases, Peroxidases) in Dye Degradation

The biodegradation of synthetic dyes, such as this compound, by fungi is primarily accomplished through the action of extracellular ligninolytic enzyme systems. White-rot fungi are particularly proficient in this regard due to their ability to produce potent oxidative enzymes, including laccases and peroxidases. mdpi.comresearchgate.net These enzymes are not specific to their natural substrate, lignin, and can therefore act on a wide variety of recalcitrant organic pollutants, including the complex structures of azo dyes. nih.gov

Laccases (benzenediol:oxygen oxidoreductases) are multi-copper containing enzymes that catalyze the oxidation of a broad range of phenolic compounds and aromatic amines by reducing molecular oxygen to water. mdpi.comnih.gov A key advantage of laccases in bioremediation is that they only require oxygen as a co-substrate, producing water as the sole byproduct, which makes the process environmentally friendly. mdpi.com The oxidation of the dye molecule by laccase involves the transfer of an electron from the hydroxyl or amine groups of the benzene ring to the enzyme, which then passes it to oxygen. nih.gov

Peroxidases , another critical group of enzymes, include lignin peroxidase (LiP), manganese peroxidase (MnP), and versatile peroxidase (VP). researchgate.netnih.gov Unlike laccases, these enzymes require hydrogen peroxide (H₂O₂) as an oxidant to catalyze the degradation of substrates. researchgate.net

Manganese Peroxidase (MnP) oxidizes Mn(II) to Mn(III), which then acts as a diffusible chelator-mediated redox agent, capable of oxidizing a wide range of phenolic substrates. nih.gov

Lignin Peroxidase (LiP) possesses a high redox potential, enabling it to directly oxidize non-phenolic aromatic compounds, which are common structural motifs in synthetic dyes. nih.gov

The concerted action of these extracellular enzymes allows fungi to effectively decolorize and degrade complex dye molecules. Research on the brown-rot fungus Polyporus ostreiformis demonstrated its capacity to produce both MnP and LiP, which contributed to its ability to decolorize Congo red dye, highlighting the potential of such enzymatic systems for treating dye effluents. nih.gov

Enzyme TypeCofactor/Co-substratePrimary Function in Dye Degradation
Laccase Molecular Oxygen (O₂)Oxidation of phenolic and aromatic amine structures.
Manganese Peroxidase (MnP) Hydrogen Peroxide (H₂O₂), Mn(II)Oxidation of phenolic compounds via Mn(III).
Lignin Peroxidase (LiP) Hydrogen Peroxide (H₂O₂)Oxidation of non-phenolic and phenolic aromatic rings.
Mechanistic Pathways of Fungal Degradation of Azo Dyes

The fungal degradation of azo dyes like this compound is an oxidative process initiated by the ligninolytic enzymes discussed previously. The mechanism does not involve a single pathway but rather a series of complex biochemical reactions. nih.gov The initial step is typically an enzymatic attack on the dye's chromophore, leading to decolorization.

The general mechanistic steps can be outlined as follows:

Initial Attack: Lignin peroxidase (LiP) or laccase initiates the degradation by directly oxidizing the aromatic rings of the dye molecule. This creates unstable radical cations. nih.gov

Azo Bond Cleavage: The formation of these radical cations destabilizes the entire molecule, leading to the cleavage of the azo bond (-N=N-). This is the primary step responsible for the loss of color. This oxidative cleavage is distinct from the reductive cleavage commonly seen in bacterial degradation.

Ring Opening: Following the initial breakdown, the resulting aromatic intermediates are further attacked by the oxidative enzymes. This leads to the opening of the aromatic rings, a critical step in detoxification. nih.gov

Further Metabolism: The simpler organic compounds generated from ring cleavage, such as organic acids, can then enter the fungus's primary metabolic pathways (e.g., the Krebs cycle) and can be completely mineralized to carbon dioxide and water.

For instance, the degradation of 2,4-dichlorophenol (a common intermediate in the breakdown of chlorinated aromatic compounds) by Phanerochaete chrysosporium has been shown to proceed via a multistep oxidative dechlorination pathway, ultimately forming malonic acid. nih.gov This illustrates how fungi can dismantle complex xenobiotics into benign, metabolizable substances. The synergistic action of different enzymes, such as laccases and peroxidases, can enhance the efficiency of degradation and expand the range of compounds that can be metabolized. nih.gov

Bacterial and General Microbial Degradation Pathways

Bacterial degradation of azo dyes is a well-documented process that typically proceeds through a different initial mechanism than fungal degradation. The key to bacterial decolorization is the enzymatic reduction of the azo bond. nih.govfrontiersin.org

This process is often carried out in a two-stage anaerobic-aerobic system:

Anaerobic Stage: Under anaerobic or anoxic conditions, bacteria utilize azo dyes as electron acceptors. The reduction of the azo bond is catalyzed by intracellular or membrane-bound enzymes called azoreductases. ijcmas.com This enzymatic cleavage breaks the -N=N- bond, resulting in the formation of colorless but potentially hazardous aromatic amines. nih.govijcmas.com This step is highly effective for decolorization.

Aerobic Stage: The aromatic amines produced during the anaerobic phase are often resistant to further degradation under the same conditions. Therefore, a subsequent aerobic stage is necessary for their complete mineralization. ijcmas.com In the presence of oxygen, bacteria utilize different enzymatic pathways, involving oxygenases and hydrolases, to cleave the aromatic rings of the amines and break them down into simpler aliphatic compounds, which can then be used as carbon and energy sources. nih.gov

Various bacterial species, including Pseudomonas, Bacillus subtilis, and Escherichia coli, have demonstrated the ability to decolorize and degrade reactive dyes. nih.govijcmas.com The efficiency of bacterial degradation can be influenced by environmental factors such as pH and the presence of co-substrates. For many bacteria, maximum dye decolorization occurs around a neutral pH. frontiersin.orgresearchgate.net Microbial degradation, in general, offers an eco-friendly and cost-effective alternative to conventional treatment methods, as it can lead to the complete mineralization of dyes without producing large amounts of sludge. nih.gov

Treatment StageKey ProcessPrimary Enzyme(s)Initial Product(s)
Anaerobic Reductive Azo Bond CleavageAzoreductaseAromatic Amines
Aerobic Oxidative Ring CleavageOxygenases, HydrolasesAliphatic Compounds, CO₂, H₂O

Hybrid and Integrated Treatment Systems for Dye Effluents

Given the recalcitrant nature of dyes like this compound and the limitations of standalone treatment methods, hybrid and integrated systems that combine multiple processes are often necessary for effective wastewater treatment. researchgate.net A single universally applicable solution is generally considered unrealistic; therefore, combining different physical, chemical, and biological techniques is deemed essential to create technically and economically viable treatment options. researchgate.net

Commonly integrated systems include:

Coagulation-Fenton Oxidation: Coagulation/flocculation using agents like alum or ferrous sulfate (B86663) can remove a portion of the dye, but it is often ineffective for highly soluble dyes and produces significant sludge. researchgate.netfigshare.com Following this step with an advanced oxidation process (AOP) like the Fenton reaction (using iron salts and hydrogen peroxide) can effectively degrade the remaining soluble dye molecules, enhance decolorization, and reduce floc settling time. figshare.com

Photocatalysis-Membrane Filtration: Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), is a powerful AOP for degrading organic pollutants. researchgate.netfigshare.com However, separating the fine photocatalyst particles after treatment can be challenging. Integrating this process with membrane filtration not only solves the catalyst separation problem but also allows for the retention and further degradation of dye molecules, acting as a selective barrier. figshare.com

Biological-Physicochemical Combinations: A common approach is to use a physicochemical method as a pre-treatment to reduce the toxicity or color of the effluent before it enters a biological treatment stage. For example, coagulation or an AOP can break down complex dye molecules into more biodegradable intermediates, making the subsequent biological treatment by bacteria or fungi more efficient.

The goal of these hybrid systems is to leverage the strengths of each individual process to overcome the limitations of the others, leading to higher removal efficiency, reduced sludge production, and the potential for water reuse. researchgate.netfigshare.com

Hybrid SystemProcess 1 (Function)Process 2 (Function)Key Advantage
Coagulation-AOP Coagulation (Initial color/solids removal)Fenton Oxidation (Degradation of soluble dyes)Improved overall decolorization and COD reduction. figshare.com
Photocatalysis-Membrane Photocatalysis (Oxidative degradation of dyes)Membrane Filtration (Catalyst recovery, effluent polishing)Eliminates catalyst separation issues and ensures high-quality effluent. figshare.com
Physicochemical-Biological AOP/Coagulation (Toxicity reduction, partial degradation)Biological Treatment (Mineralization of intermediates)Enhances biodegradability for more complete and cost-effective treatment.

Mechanistic and Kinetic Studies of Reactive Yellow 168 Transformation

Elucidation of Degradation Pathways and By-Product Formation

The transformation of reactive azo dyes is a complex process involving multiple steps and the formation of various intermediate compounds before mineralization into simpler inorganic molecules. Research into dyes structurally similar to Reactive Yellow 168 provides insight into the expected degradation pathways and by-products.

The breakdown of reactive yellow dyes under various treatment conditions, such as biodegradation and advanced oxidation processes (AOPs), leads to a series of smaller molecules. Analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) has been crucial in identifying these transformation products.

During the biodegradation of a reactive yellow dye by the white-rot fungus Pleurotus pulmonarius, the complex dye structure was broken down into several lower molecular weight compounds. kwarastatepolytechnic.edu.ng Similarly, in AOPs involving gamma radiation and UV/H₂O₂ treatment of dyes like Reactive Yellow 18 and Reactive Yellow 160A, a range of intermediate by-products have been identified based on their mass-to-charge ratio (m/z). mdpi.commdpi.com These intermediates are typically aromatic amines and benzene sulfonates, which are further oxidized into simpler organic acids and eventually inorganic compounds like carbon dioxide and water. mdpi.commdpi.comresearchgate.net

The table below details some of the identified transformation products from studies on various reactive yellow dyes.

Interactive Data Table: Identified Transformation Products of Reactive Yellow Dyes

Original Dye Studied Identified Intermediate/Final Product Analytical Method m/z Value (if applicable)
Reactive Yellow Dye 2-methyl 3-hydroxypyrone GC-MS N/A
Reactive Yellow Dye 1-hydroxy 2,4-dichloro benzene GC-MS N/A
Reactive Yellow Dye 4-hepten-3-one, 3-chloro-4-methyl-2-pentanol GC-MS N/A
Reactive Yellow Dye 4,hydroxyphenethyl alcohol GC-MS N/A
Reactive Yellow Dye 1,6-anhydro-beta d-glucopyranose GC-MS N/A
Reactive Yellow 18 Low-molecular-weight organic acids LC-MS Multiple
Reactive Yellow 160A Aromatic amines LC-MS 120.01
Reactive Yellow 160A Benzene sulfonates LC-MS 179.90

The degradation of reactive azo dyes is initiated by the cleavage of the chromophoric azo bond (–N=N–), which is responsible for the dye's color. This cleavage is a primary target for various degradation mechanisms.

Radical Reactions: In Advanced Oxidation Processes (AOPs), highly reactive species, particularly the hydroxyl radical (•OH), are generated. mdpi.com These radicals are powerful oxidizing agents that readily attack the dye molecule. The reaction can be initiated in several ways:

Attack on the Azo Bond: The hydroxyl radical can directly attack the electron-rich azo linkage, leading to its cleavage and the formation of aromatic amines and other intermediates. mdpi.com

Radical Desulfonation: The sulfonate groups (–SO₃H) present on many reactive dye molecules can be removed by radical attack.

Radical Denitration: Similar to desulfonation, nitro groups, if present, can be removed.

Aromatic Ring Opening: Subsequent attacks by hydroxyl radicals on the aromatic rings of the intermediates lead to ring cleavage, forming smaller aliphatic acids, and ultimately resulting in mineralization to CO₂, H₂O, and inorganic ions. mdpi.comresearchgate.net

In photocatalytic processes using TiO₂, the mechanism involves the generation of electron-hole pairs upon light exposure. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen, which then degrade the dye molecule. nih.gov Studies on tartrazine (FD&C Yellow No. 5) have shown that at neutral pH, both hydroxyl radicals and singlet oxygen are responsible for discoloration. nih.gov

Azo Bond Cleavage: This is the central mechanism in the decolorization of azo dyes. The cleavage can be reductive or oxidative. In many biological degradation processes, an initial reductive cleavage of the azo bond occurs under anaerobic or anoxic conditions, leading to the formation of colorless aromatic amines. These amines are then typically degraded further under aerobic conditions. In oxidative processes, as described above, radicals attack and break the azo bond. mdpi.com

Kinetic Modeling of this compound Degradation Processes

Understanding the kinetics of dye degradation is essential for optimizing treatment process efficiency and for reactor design.

The degradation of reactive dyes often follows specific kinetic models depending on the treatment process and conditions.

Pseudo-First-Order Kinetics: Many studies on the degradation of azo dyes, such as Metanil Yellow and FD&C Yellow No. 5, have found that the reaction follows a pseudo-first-order kinetic model. nih.govacs.org The rate of degradation is proportional to the concentration of the dye, as described by the equation: ln(C₀/C) = k₁t where C₀ is the initial dye concentration, C is the concentration at time t, and k₁ is the pseudo-first-order rate constant. The rate constant increases with the concentration of the catalyst (e.g., TiO₂ nanoparticles). nih.gov

Langmuir-Hinshelwood Model: For heterogeneous photocatalytic processes, the Langmuir-Hinshelwood (L-H) model is often used to describe the relationship between the initial rate of degradation (r₀) and the initial concentration of the reactant (C₀). scirp.org This model is given by: r₀ = (k * K * C₀) / (1 + K * C₀) where k is the reaction rate constant and K is the adsorption coefficient of the dye onto the catalyst surface. This model suggests that adsorption of the dye on the photocatalyst surface is a key step in the degradation mechanism. scirp.org

Pseudo-Second-Order Kinetics: In the case of adsorptive removal processes, the kinetics are often well-described by a pseudo-second-order model. researchgate.netresearchgate.net This indicates that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye.

Interactive Data Table: Kinetic Models for Reactive Dye Degradation

Kinetic Model Applicable Process Dye Studied Key Finding
Pseudo-First-Order Photocatalysis Metanil Yellow, FD&C Yellow No. 5 Degradation rate is proportional to dye concentration. nih.govacs.org
Langmuir-Hinshelwood Heterogeneous Photocatalysis Reactive Yellow 145 Adsorption on the catalyst surface is a key factor in the reaction rate. scirp.org

The rate of degradation of reactive dyes is highly dependent on several operational parameters.

pH: The pH of the solution is a critical parameter. For many AOPs, acidic conditions are favorable. The maximum decolorization rate for Reactive Yellow 145 and Reactive Yellow 18 was observed at a pH of 3. mdpi.comscirp.org This is because the surface charge of the photocatalyst (like TiO₂) and the speciation of the dye molecule are pH-dependent, affecting the adsorption and subsequent reaction.

Initial Dye Concentration: Generally, an increase in the initial dye concentration leads to a decrease in the degradation efficiency. mdpi.comresearchgate.net At higher concentrations, more dye molecules compete for the limited number of active sites on the catalyst or for the available reactive radicals. mdpi.com Furthermore, at high concentrations, the solution can become more opaque, preventing light from penetrating and activating the photocatalyst. mdpi.com

Temperature: In biological degradation processes, temperature significantly affects microbial activity. For the degradation of Reactive Yellow EXF by Proteus mirabilis, the maximum decolorization was observed at 40 °C.

Contact Time: The percentage of dye removal increases with an increase in contact time or irradiation time. mdpi.comresearchgate.net Initially, the degradation or adsorption is rapid due to the high availability of active sites and reactants, but it slows down as the dye concentration decreases and active sites become occupied. researchgate.net

Mass Transfer Phenomena in Reactive Dye Removal Processes

Bulk Transport: The dye molecules move from the bulk solution to the boundary layer surrounding the solid particle (e.g., adsorbent or catalyst).

Film Diffusion: The molecules diffuse across the boundary layer to the external surface of the particle.

Intraparticle Diffusion: The molecules are transported from the surface into the pores of the particle.

Adsorption: The dye molecules adsorb onto the active sites on the interior surfaces of the particle.

Kinetic studies on the adsorption of Reactive Yellow 84 show that the process is rapid initially, suggesting that the initial adsorption is governed by film diffusion. researchgate.net The subsequent, slower phase indicates that intraparticle diffusion may also be a rate-controlling step. However, if the plot of dye uptake versus the square root of time does not pass through the origin, it suggests that intraparticle diffusion is not the sole rate-limiting mechanism and that boundary layer diffusion also plays a significant role. researchgate.net

Analytical Methodologies for Reactive Yellow 168 and Its Metabolites in Environmental Matrices

Spectrophotometric Techniques for Monitoring Decolorization and λmax Determination

Spectrophotometry, particularly UV-Visible spectroscopy, is a fundamental technique for monitoring the concentration of Reactive Yellow 168 in aqueous solutions and assessing the efficiency of decolorization processes. The intense color of azo dyes like this compound is due to the presence of the azo (-N=N-) chromophore, which absorbs light in the visible region of the spectrum. vulcanchem.com

Decolorization studies often rely on measuring the decrease in absorbance at the dye's maximum absorbance wavelength (λmax). While the specific λmax for this compound is not consistently reported across all available sources, similar reactive yellow dyes exhibit characteristic absorption maxima in the visible range. For instance, Reactive Yellow 4GL has a λmax around 425 nm, Reactive Yellow 18 shows a λmax at 410 nm, and Reactive Yellow 125 has a λmax at 390 nm. researchgate.netmdpi.comelectrochemsci.org Monitoring the reduction in absorbance at these characteristic wavelengths allows for the calculation of decolorization efficiency over time or under different treatment conditions. mdpi.commdpi.com

The percentage degradation or decolorization is typically calculated based on the initial absorbance (A₀) and the absorbance after treatment (A) using the formula: Percentage degradation = ((A₀ - A) / A₀) × 100. mdpi.comresearchgate.net This simple and rapid technique is widely used in studies investigating various dye removal methods, such as adsorption, photocatalysis, and biological degradation.

Chromatographic Separation and Identification (e.g., LC-MS, HPLC)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for separating this compound from complex environmental matrices and identifying its various metabolites and degradation by-products. These methods offer higher specificity and sensitivity compared to spectrophotometry, allowing for the analysis of mixtures and the detection of compounds that may not absorb in the visible region.

LC-MS is particularly powerful as it combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry. This hyphenated technique allows for the separation of degradation intermediates and their subsequent structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.commdpi.com Studies on the degradation of other reactive yellow dyes, such as Reactive Yellow 18 and Reactive Yellow 160A, have successfully employed LC-MS to identify various intermediate by-products. mdpi.commdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the identification of metabolites, particularly for lower molecular weight and more volatile degradation products resulting from biological treatment processes. researchgate.netkwarastatepolytechnic.edu.ngchemicalbook.com Analysis of degraded reactive yellow dye samples by GC-MS has led to the identification of various low molecular weight compounds, including aromatic amines and other fragmented structures. researchgate.netchemicalbook.com While specific metabolites of this compound were not detailed in the provided search results, these chromatographic methods are essential tools for understanding the degradation pathways of reactive dyes in general.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and observing changes in these groups upon degradation or interaction with adsorbent materials. FTIR provides vibrational spectra that are characteristic of the chemical bonds within the molecule.

Analysis of this compound or materials that have adsorbed the dye using FTIR can reveal the presence of key functional groups such as azo (-N=N-), sulfonate (-SO₃⁻), and those associated with the aromatic rings and the triazine moiety. vulcanchem.com By comparing the FTIR spectra of the dye before and after treatment (e.g., biodegradation, adsorption), researchers can infer which functional groups are affected during the process. mdpi.comresearchgate.netchemicalbook.comchemicalbook.com For instance, the disappearance or shifting of peaks corresponding to the azo group can indicate the cleavage of the azo bond, a common step in the degradation of azo dyes. mdpi.com Changes in other regions of the spectrum can provide evidence of the formation of new functional groups or the breakdown of the dye's complex structure. chemicalbook.comncsu.edu FTIR analysis has been used to confirm the biotransformation of reactive yellow dyes and to study the interactions between dyes and adsorbents. chemicalbook.comncsu.eduresearchgate.netnih.govlookchem.com

Advanced Characterization of Adsorbent Surfaces and Degraded By-products (e.g., SEM, XRD)

When studying the removal of this compound through adsorption or catalytic processes, advanced characterization techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are employed to analyze the solid materials involved.

SEM provides high-resolution images of the surface morphology of adsorbents or catalysts before and after interaction with the dye. mdpi.com These images can reveal changes in surface texture, porosity, and the presence of adsorbed dye molecules on the material's surface, providing visual evidence of the adsorption process. mdpi.com

Future Research Directions and Sustainable Practices for Reactive Yellow 168

Development of More Efficient and Eco-Friendly Remediation Technologies

The removal of reactive dyes, including Reactive Yellow 168, from wastewater is crucial for mitigating their environmental impact. Current research explores various advanced remediation technologies beyond conventional methods like chemical coagulation, catalytic reduction, biological treatment, and adsorption, which may produce harmful byproducts mdpi.com.

Adsorption is recognized as a cost-effective, environmentally friendly, and simple method for dye removal acs.org. Studies have investigated the efficacy of novel adsorbents such as hydrogel nanocomposites based on montmorillonite (B579905) clay for removing reactive yellow dyes, demonstrating high adsorption capacities ajchem-a.com. For instance, poly (AAC) nanocomposites showed an adsorption capacity of 168.3 mg/g for reactive yellow dye ajchem-a.com.

Membrane filtration, particularly using modified membranes, has shown promise in improving the rejection efficiency of this compound researchgate.netresearchgate.netresearchgate.net. The integration of advanced materials like hydrogen peroxide-treated graphitic carbon nitride (H2O2-g-C3N4) into polyethersulfone membranes has been shown to enhance dye rejection and improve membrane flux and antifouling properties researchgate.netresearchgate.netresearchgate.net.

Advanced Oxidation Processes (AOPs) are also being explored for their potential in degrading reactive dyes. While studies on this compound specifically are limited, research on other reactive dyes like Reactive Yellow 18 has demonstrated high degradation rates (up to 99%) using techniques such as gamma radiation in combination with H2O2, leading to the formation of low-molecular-weight organic acids that can be further oxidized mdpi.com. Microwave-assisted Fenton processes have also shown significant degradation efficiency for reactive dyes like Reactive Yellow 145, achieving high levels of color and COD reduction gau.ac.ir.

Future research should focus on optimizing these technologies for this compound, exploring synergistic approaches combining different methods, and developing novel materials that are highly effective, cost-efficient, and truly sustainable. The exploration of materials like MXenes in environmental remediation is an active area of research researchgate.net.

Table 1: Examples of Remediation Technologies and Their Performance on Reactive Dyes

TechnologyMaterial/MethodTarget Dye(s)Key Finding/PerformanceSource
AdsorptionHydrogel Nanocomposites (Poly (AAC)-Montmorillonite)Reactive Yellow (RY)Maximum adsorption capacity: 168.3 mg/g ajchem-a.com
CoagulationMagnesium Silicate Polymeric Coagulant (MgSiPC)Reactive Yellow 2 (RY2)>90% removal at optimal dosage and pH nih.gov
Membrane FiltrationPolyethersulfone membrane modified with H2O2-g-C3N4This compoundImproved dye rejection efficiency researchgate.netresearchgate.netresearchgate.net
Advanced Oxidation Process (AOP)Gamma Radiation + H2O2Reactive Yellow 18 (RY-18)99% degradation achieved at 20 kGy and 0.6 mL H2O2 mdpi.com
Advanced Oxidation Process (AOP)Microwave-enhanced Fenton processReactive Yellow 145>95% dye elimination, 82% COD reduction within 7 minutes gau.ac.ir

Green Chemistry Principles in Reactive Dye Synthesis and Application

Applying green chemistry principles to the synthesis and application of this compound is essential for reducing its environmental footprint at the source. The synthesis of this compound involves multi-step reactions, including diazotization, coupling, sulfonation, and triazine functionalization vulcanchem.com. Research into greener synthetic routes could focus on reducing the use and generation of hazardous substances, minimizing waste, and improving energy efficiency. This might involve exploring alternative reaction conditions, catalysts, and raw materials.

In the application phase, improving the dye-fiber fixation efficiency is a critical area for research researchgate.net. Reactive dyes typically have fixation efficiencies of 70-90%, meaning a significant portion of the dye remains in the wastewater vulcanchem.com. Future research should aim to develop this compound variants or dyeing processes that achieve higher fixation rates, thereby reducing the amount of unfixed dye discharged in effluent. This could involve developing new reactive groups, optimizing dyeing parameters (e.g., temperature, pH, salt concentration), or utilizing process aids that promote better dye-fiber interaction. The development of "Specialty Reactive dyes" with superior tinctorial values and suitability for low liquor ratios represents a step towards more sustainable application practices dynexindustries.com. Exploring multifunctional or cationic reactive dyes are also potential avenues for improving fixation efficiency researchgate.net.

Advanced Materials Integration for Enhanced Environmental Performance

The integration of advanced materials offers significant potential for enhancing the environmental performance of processes involving this compound, particularly in wastewater treatment. As discussed in remediation, novel materials like hydrogel nanocomposites ajchem-a.com, modified membranes incorporating nanomaterials such as H2O2-g-C3N4 researchgate.netresearchgate.netresearchgate.net, graphitic carbon nitride (g-C3N4)-based composites researchgate.net, and MXene-based materials researchgate.net are being investigated for their superior capabilities in adsorbing or degrading reactive dyes.

Beyond remediation, advanced materials could also play a role in the dyeing process itself. For example, research could explore the use of smart materials that facilitate higher dye uptake or fixation, or materials that enable more efficient recycling of dye house wastewater. Photocatalytic materials, like iron oxide nanoparticles acs.org or g-C3N4 researchgate.net, could potentially be integrated into dyeing or washing processes to degrade unfixed dye in situ, although this would require careful consideration of compatibility with fibers and process chemicals.

Computational and Theoretical Modeling for Mechanistic Insights and Process Optimization

Computational and theoretical modeling can provide valuable insights into the behavior of this compound at a molecular level, aiding in the design of more effective and sustainable processes. Modeling can be used to:

Understand Degradation Mechanisms: Computational studies can elucidate the reaction pathways and intermediate products formed during the degradation of this compound by various remediation technologies (e.g., AOPs, photocatalysis). This understanding is crucial for developing more efficient degradation methods and assessing the toxicity of byproducts. Studies on the degradation of other azo dyes using computational methods, such as calculating the Fukui index, demonstrate the applicability of these techniques acs.org.

Design Novel Materials: Theoretical modeling can assist in the design of new adsorbents or catalysts with tailored properties for this compound removal or degradation. This could involve predicting adsorption capacities, catalytic activity, and stability of different materials before experimental synthesis.

Optimize Synthesis and Application Processes: Computational fluid dynamics (CFD) and other modeling techniques can be used to optimize parameters in dye synthesis and application processes, such as mixing, temperature distribution, and mass transfer, potentially leading to improved efficiency and reduced resource consumption.

Assess Environmental Fate and Transport: Modeling can help predict the environmental fate and transport of this compound and its transformation products in different environmental compartments, informing risk assessment and regulatory strategies.

While specific computational studies on this compound were not extensively found, the application of these techniques to other reactive dyes and pollutants highlights their potential for advancing research on this compound acs.orgrsc.org. Future research should leverage these computational tools to gain deeper mechanistic understanding and optimize processes related to this compound, contributing to the development of more sustainable solutions.

Q & A

Q. How can researchers optimize the synthesis of Reactive Yellow 168 to improve yield and purity?

  • Methodological Answer : Begin by systematically varying reaction parameters (temperature, pH, reactant ratios) using a factorial experimental design . Use statistical tools like ANOVA to identify significant variables affecting yield. Characterize intermediates and final products via HPLC or NMR to monitor purity . Document raw data in appendices and processed results in the main text to ensure reproducibility . For synthetic protocols, cross-reference validated procedures in databases like Reaxys, which provides reaction conditions and yields from peer-reviewed literature .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?

  • Methodological Answer : Employ UV-Vis spectroscopy to track chromophore stability and FT-IR to monitor functional group integrity (e.g., reactive vinyl sulfone groups). Use controlled pH buffers and replicate experiments to minimize instrumental error . For advanced validation, combine with computational methods like DFT to correlate spectral shifts with structural changes . Ensure raw spectral data is archived with metadata (instrument settings, calibration details) to support transparency .

Q. How do environmental factors (e.g., light, temperature) influence the degradation kinetics of this compound in aqueous systems?

  • Methodological Answer : Design accelerated aging studies under controlled environmental chambers. Use pseudo-first-order kinetics models to quantify degradation rates. Validate results with LC-MS to identify breakdown products . Cross-validate findings with literature on analogous azo dyes, ensuring discrepancies (e.g., conflicting rate constants) are analyzed for methodological differences (e.g., solvent purity, light intensity) .

Advanced Research Questions

Q. How can contradictions in reported quantum yield values for this compound be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., solvent polarity, excitation wavelengths). Replicate key experiments under standardized conditions, documenting uncertainties (e.g., spectrometer calibration drift) . Use error propagation analysis to quantify confidence intervals. Publish datasets with open-access repositories, adhering to GDPR-compliant anonymization if human-derived data is involved .

Q. What computational strategies best predict the reactive sites of this compound during covalent binding to cellulose substrates?

  • Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to model dye-fiber interactions. Validate predictions with experimental mutagenesis (e.g., modifying cellulose hydroxyl groups) and kinetic studies . Use Reaxys to retrieve thermodynamic data (e.g., binding energies) for comparative analysis . Ensure computational workflows are shared via platforms like GitHub to enable peer validation .

Q. How can researchers address ethical and reproducibility challenges when sharing raw datasets for this compound’s toxicity studies?

  • Methodological Answer : Implement de-identification protocols for sensitive data (e.g., patient-derived samples) and obtain IRB approval before sharing . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving. For toxicity assays, include negative controls and inter-laboratory validation to distinguish true biological effects from artifacts .

Methodological Guidelines

  • Literature Review : Prioritize primary sources from journals like Reactive & Functional Polymers and Journal of Environmental Sciences, which enforce stringent reproducibility standards (e.g., detailed experimental protocols, reagent sourcing) .
  • Data Presentation : Avoid overloading figures with redundant data. For spectral or chromatographic results, highlight critical peaks/traces and provide raw data in appendices .
  • Conflict Resolution : When conflicting results arise (e.g., divergent adsorption capacities), conduct sensitivity analyses to test assumptions (e.g., isotherm model selection) and publish corrigenda if errors are identified .

Key Resources

  • Reaxys Academic : For reaction pathways, thermodynamic properties, and bioactivity data .
  • Journal of Environmental Sciences : For environmental degradation studies requiring detailed method sections .
  • GDPR Compliance Tools : For ethical data sharing in EU-funded projects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.